1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the tert-butyl and isoindoline groups. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the tert-butyl group via alkylation reactions.
Step 3: Attachment of the isoindoline moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Tert-butyl 3
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3S)-piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
WILLJCBWFCKAFV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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